1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione
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Overview
Description
1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones
Preparation Methods
The synthesis of 1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation, where the imidazolidine-2,4-dione core is formed through the reaction of appropriate aldehydes and ketones . Another method involves the Bucherer-Bergs reaction, which is used to synthesize larger homologous molecules . Industrial production methods often involve continuous flow synthesis, which allows for the efficient and scalable production of the compound .
Chemical Reactions Analysis
1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include arylsulfonyl chlorides and triethylamine . The major products formed from these reactions are typically derivatives of the imidazolidine-2,4-dione core, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the voltage-gated sodium channel inner pore, which is involved in the regulation of neuronal excitability . This binding can lead to anticonvulsant effects by stabilizing the inactive state of the channel and preventing excessive neuronal firing . Additionally, the compound has been shown to exhibit antibacterial activity by targeting specific bacterial proteins .
Comparison with Similar Compounds
1-Methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as thiazolidine-2,4-dione derivatives . While both classes of compounds exhibit diverse biological activities, the imidazolidine-2,4-dione derivatives are unique in their ability to interact with specific molecular targets, such as the voltage-gated sodium channel . Other similar compounds include hydantoins, which are also known for their anticonvulsant and antibacterial properties .
Properties
CAS No. |
923039-41-2 |
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Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
1-methyl-3-(4-phenoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O3/c1-17-11-15(19)18(16(17)20)12-7-9-14(10-8-12)21-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
PZIJZJVKKWZSLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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